

# comparative toxicity of Dimethylcarbamoyl chloride and its analogues

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## Compound of Interest

Compound Name: Dimethylcarbamoyl chloride

Cat. No.: B156328

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## A Comparative Guide to the Toxicity of **Dimethylcarbamoyl Chloride** and Its Analogues

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of reactive chemical intermediates is paramount for ensuring laboratory safety and guiding the development of safer analogues. **Dimethylcarbamoyl chloride** (DMCC), a versatile reagent in the synthesis of pharmaceuticals and pesticides, is known for its high toxicity and carcinogenic properties. This guide provides a comparative analysis of the toxicity of DMCC and its analogues, supported by available experimental data, to aid in risk assessment and the design of safer chemical entities.

## Comparative Acute Toxicity Data

The acute toxicity of **dimethylcarbamoyl chloride** and its analogues varies depending on the route of exposure and the specific chemical structure. The following table summarizes the available quantitative toxicity data, primarily focusing on the median lethal dose (LD50) and median lethal concentration (LC50) values.

| Compound                   | CAS Number       | Test Species       | Route of Administration | LD50/LC50 Value                   | Reference(s) |
|----------------------------|------------------|--------------------|-------------------------|-----------------------------------|--------------|
| Dimethylcarbamoyl chloride | 79-44-7          | Rat                | Oral                    | 1000 - 1170 mg/kg                 | [1]          |
| Rat                        | Inhalation (6 h) | 180 ppm            | [1]                     |                                   |              |
| Mouse                      | Dermal           | Causes skin tumors | [2]                     |                                   |              |
| Diethylcarbamoyl chloride  | 88-10-8          | Rat                | Oral                    | 2700 mg/kg                        | [3]          |
| Rat                        | Inhalation (7 h) | LCLo: 159 ppm      | [4]                     |                                   |              |
| Mouse                      | Intraperitoneal  | 750 mg/kg          | [4]                     |                                   |              |
| Diphenylcarbamoyl chloride | 83-01-2          | Rat                | Oral                    | LDLo: 1500 mg/kg                  |              |
| Methylcarbamoyl chloride   | 6452-47-7        | -                  | Oral                    | Harmful if swallowed (Category 4) | [5]          |
| Ethylcarbamoyl chloride    | 41891-13-8       | -                  | Oral                    | Harmful if swallowed (Category 4) |              |

Note: LDLo (Lethal Dose Low) is the lowest dose of a substance that has been reported to cause death in a particular animal species. LCLo (Lethal Concentration Low) is the lowest concentration of a substance in the air that has been reported to cause death in a particular animal species after a specific exposure time. Data for dermal toxicity for many of these

compounds is not readily available in the form of LD50 values but is often characterized by skin irritation or corrosive effects[6].

## Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and reproducibility of toxicity data.

### Acute Oral Toxicity Testing (Based on OECD Guideline 401)[8]

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

- **Test Animals:** Typically, young adult rats of a single sex (females are often preferred) are used. Animals are fasted prior to administration of the test substance.
- **Dose Administration:** The test substance is administered in a single dose by gavage. The substance is usually dissolved or suspended in a suitable vehicle, such as corn oil or water.
- **Dose Levels:** Several dose levels are used to determine the dose-response relationship. A preliminary range-finding study may be conducted to determine the appropriate dose levels for the main study.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The LD50 is calculated using appropriate statistical methods, such as probit analysis.

## Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)[9][10]

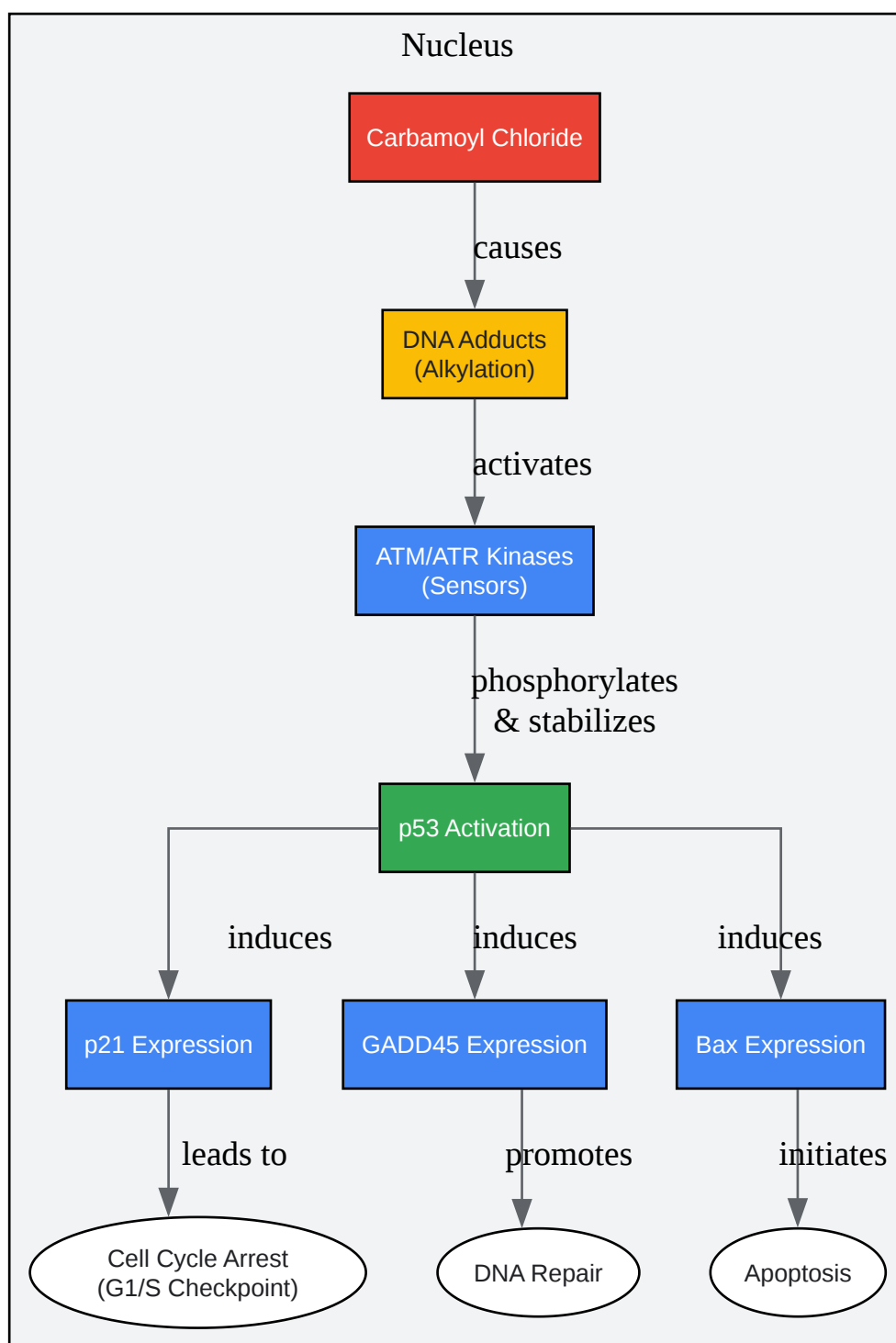
This test is designed to assess the health hazards associated with a single, short-term exposure to an airborne substance.

- **Test Animals:** Young adult rats are the preferred species.
- **Exposure Method:** Animals are typically exposed via whole-body or nose-only inhalation in a dynamic inhalation chamber.
- **Concentration Levels:** At least three concentrations are typically used, plus a control group exposed to filtered air. The concentrations are selected to produce a range of toxic effects, including mortality.
- **Exposure Duration:** The standard exposure duration is 4 hours.
- **Observation Period:** Following exposure, animals are observed for 14 days for signs of toxicity, effects on body weight, and mortality.
- **Pathology:** All animals are subjected to a gross necropsy at the end of the study.
- **Data Analysis:** The LC50 is determined using appropriate statistical methods.

## Mechanism of Toxicity: DNA Damage and p53 Signaling

**Dimethylcarbamoyl chloride** and its analogues are direct-acting alkylating agents.[7] Their toxicity and carcinogenicity are primarily attributed to their ability to form covalent adducts with DNA. This DNA damage triggers a complex cellular response, a key component of which is the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by initiating cell cycle arrest, promoting DNA repair, or inducing apoptosis (programmed cell death) in response to DNA damage.[8][9]

The following diagram illustrates a simplified workflow of the p53-mediated DNA damage response pathway activated by carbamoyl chlorides.



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Caption: p53-mediated DNA damage response pathway.

Upon exposure, carbamoyl chlorides enter the cell nucleus and react with DNA, forming adducts. This damage is recognized by sensor proteins like ATM and ATR kinases, which then activate p53 through phosphorylation. Activated p53 acts as a transcription factor, inducing the expression of several target genes:

- p21: A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, providing time for the cell to repair the DNA damage.[9]
- GADD45 (Growth Arrest and DNA Damage-inducible 45): Proteins that contribute to cell cycle arrest and participate in DNA repair processes.
- Bax: A pro-apoptotic protein that, when activated, leads to the initiation of the apoptotic cascade, eliminating cells with irreparable DNA damage.[10]

The ultimate fate of the cell—survival through DNA repair or elimination via apoptosis—depends on the extent of the DNA damage and the cellular context. Chronic exposure to sublethal concentrations of these compounds can lead to mutations if the DNA damage is not properly repaired, which is the underlying mechanism of their carcinogenicity.[2]

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